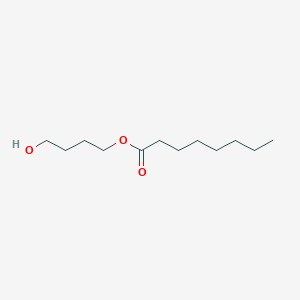
4-Hydroxybutyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutyl octanoate is an organic compound with the molecular formula C12H24O3 It is an ester formed from the reaction of 4-hydroxybutanol and octanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl octanoate can be synthesized through esterification, where 4-hydroxybutanol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve greener synthesis routes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxybutyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of 4-oxobutyl octanoate or 4-carboxybutyl octanoate.
Reduction: Formation of 4-hydroxybutyl octanol.
Substitution: Formation of substituted 4-hydroxybutyl derivatives.
Applications De Recherche Scientifique
4-Hydroxybutyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Medicine: Investigated for its role in drug delivery systems and as a component in biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 4-hydroxybutyl octanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing 4-hydroxybutanol and octanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
4-Hydroxybutyl acetate: Similar structure but with an acetate group instead of an octanoate group.
4-Hydroxybutyl butyrate: Contains a butyrate group instead of an octanoate group.
4-Hydroxybutyl decanoate: Contains a decanoate group, making it more hydrophobic than 4-hydroxybutyl octanoate.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its moderate chain length allows it to interact effectively with both aqueous and lipid environments, enhancing its utility in drug delivery and polymer science.
Propriétés
Numéro CAS |
256234-26-1 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
4-hydroxybutyl octanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-9-12(14)15-11-8-7-10-13/h13H,2-11H2,1H3 |
Clé InChI |
RETXUWFOZKDPPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)

![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
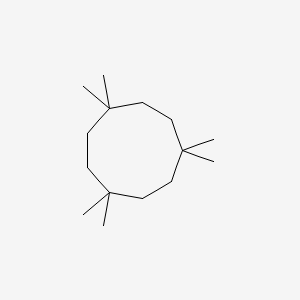
![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)

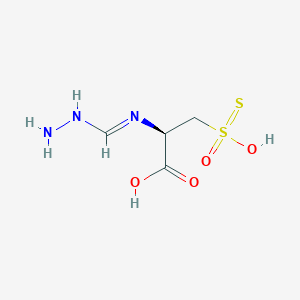
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
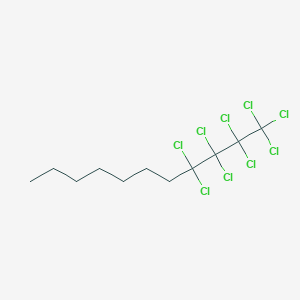

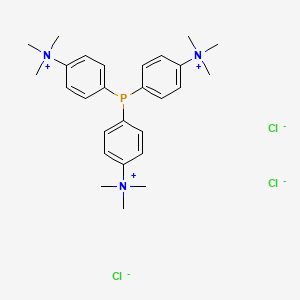
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
